Val-boroPro;PT100

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Val-boroPro is typically synthesized through a series of chemical reactions involving the incorporation of boronic acid into a dipeptide structure. The preparation of Val-boroPro involves the following steps :

Synthesis of the dipeptide: The dipeptide is synthesized by coupling L-valine with L-proline.

Incorporation of boronic acid: The dipeptide is then reacted with boronic acid to form the boronic dipeptide.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Análisis De Reacciones Químicas

Val-boroPro undergoes several types of chemical reactions, including:

Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes

Interaction with inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Antitumor activity: Val-boroPro induces the production of cytokines and chemokines that participate in innate and adaptive immune responses, contributing to its antitumor effects.

Aplicaciones Científicas De Investigación

Chemistry: Val-boroPro is used as a tool compound to study the inhibition of dipeptidyl peptidases and their role in various biological processes.

Biology: Val-boroPro is used to investigate the activation of inflammasomes and the resulting immune responses.

Industry: Val-boroPro is used in the development of new therapeutic agents targeting dipeptidyl peptidases and inflammasomes.

Mecanismo De Acción

Val-boroPro exerts its effects through several mechanisms :

Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes, preventing their catalytic activity.

Activation of inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Comparación Con Compuestos Similares

Val-boroPro is unique in its ability to inhibit multiple dipeptidyl peptidases and activate inflammasomes . Similar compounds include:

Sitagliptin: A selective DPP-IV inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: Another selective DPP-IV inhibitor used for managing type 2 diabetes.

Linagliptin: A selective DPP-IV inhibitor with a similar mechanism of action to sitagliptin and vildagliptin.

Val-boroPro stands out due to its non-selective inhibition of multiple dipeptidyl peptidases and its ability to activate inflammasomes, making it a valuable tool for studying immune responses and developing new therapeutic agents .

Propiedades

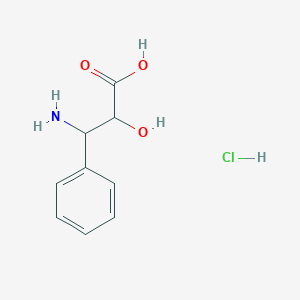

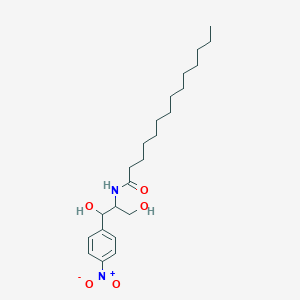

IUPAC Name |

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

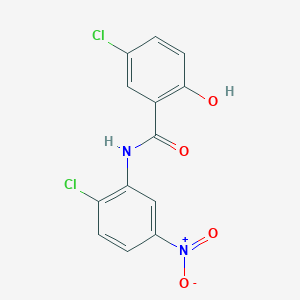

![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)

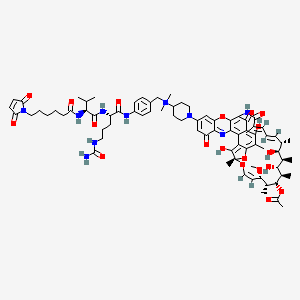

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)

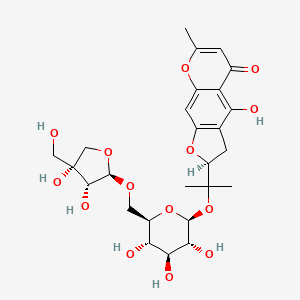

![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)